6-(Bromomethyl)-2-phenylquinoline

Description

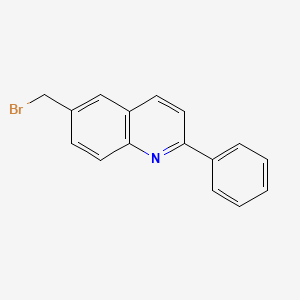

6-(Bromomethyl)-2-phenylquinoline is a brominated quinoline derivative characterized by a fused benzene-pyridine core. The bromomethyl (-CH₂Br) group at the 6-position and a phenyl (-C₆H₅) substituent at the 2-position confer distinct reactivity and physicochemical properties.

Key features:

- Structure: The bromomethyl group enhances electrophilic reactivity, making it a versatile intermediate for cross-coupling reactions or further functionalization.

- Applications: Brominated quinolines are widely used in medicinal chemistry (e.g., antiviral agents ), materials science, and as ligands in catalysis.

Properties

CAS No. |

50971-16-9 |

|---|---|

Molecular Formula |

C16H12BrN |

Molecular Weight |

298.18 g/mol |

IUPAC Name |

6-(bromomethyl)-2-phenylquinoline |

InChI |

InChI=1S/C16H12BrN/c17-11-12-6-8-16-14(10-12)7-9-15(18-16)13-4-2-1-3-5-13/h1-10H,11H2 |

InChI Key |

SQBMQTBPIKXHHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical Properties

- Thermodynamic Stability: 2-Phenylquinoline: Lower enthalpy of sublimation (ΔsubH° = 99.3 kJ/mol) compared to 2-methylquinoline (ΔsubH° = 91.2 kJ/mol), indicating reduced intermolecular interactions due to phenyl steric effects . Electron-Withdrawing Groups: Compounds like 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline exhibit higher thermal stability due to CF₃ and Cl substituents .

Tables of Comparative Data

Table 1: Substituent Impact on Thermodynamic Properties

Q & A

Basic: What are the common synthetic routes for preparing 6-(Bromomethyl)-2-phenylquinoline?

The synthesis typically involves bromomethylation of a pre-functionalized quinoline scaffold. A primary method is nucleophilic substitution, where a methyl group at the 6-position of 2-phenylquinoline is brominated using reagents like under radical initiation or photochemical conditions . Alternatively, coupling reactions (e.g., Suzuki-Miyaura) can introduce aryl groups at the 2-position before bromomethylation . For example, 6-bromo-2-ferrocenylquinoline derivatives were synthesized via palladium-catalyzed cross-coupling, highlighting the versatility of brominated intermediates in modular synthesis .

Advanced: How can researchers optimize bromomethylation to minimize by-products?

Key strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction homogeneity and reduce radical side reactions .

- Temperature control : Lower temperatures (0–25°C) suppress undesired polymerization or over-bromination .

- Catalyst use : Radical initiators (e.g., AIBN) at 0.1–1 mol% improve regioselectivity .

- Purification techniques : Column chromatography with gradient elution (hexane/ethyl acetate) effectively separates brominated products from di-substituted by-products .

Basic: What spectroscopic techniques confirm the structure of this compound?

- NMR : NMR identifies the bromomethyl proton as a singlet (~δ 4.5–4.8 ppm), while aromatic protons appear as multiplets (δ 7.2–8.5 ppm) . NMR confirms the quaternary carbon at the bromomethyl position (~δ 30–35 ppm) .

- Mass spectrometry : ESI-MS shows a molecular ion peak at 299.05 (for ) .

- X-ray crystallography : Resolves spatial arrangement, as demonstrated for analogous 6-chloro-2-(4-methoxyphenyl)quinoline derivatives .

Advanced: How to resolve contradictory reactivity data in different solvent systems?

Contradictions often arise from solvent polarity effects on transition states. For example:

- In polar solvents (e.g., DMSO), the bromomethyl group undergoes faster substitution due to stabilized ionic intermediates .

- Non-polar solvents (e.g., toluene) favor radical pathways, leading to divergent products .

Methodological approach :

Basic: What biological activities are associated with bromomethyl-substituted quinolines?

Bromomethyl groups enhance electrophilicity, enabling covalent binding to biological targets. For example:

- Antimicrobial activity : Quinoline derivatives inhibit bacterial DNA gyrase via halogen-bond interactions .

- Anticancer potential : Analogues like 6-(bromomethyl)pteridine-2,4-diamine disrupt folate metabolism in cancer cells .

Advanced: Design strategies for stable analogues of this compound

- Steric hindrance : Introduce bulky substituents (e.g., 4-[(2R)-butan-2-yl]phenyl) to protect the bromomethyl group from hydrolysis .

- Electron-withdrawing groups : Nitro or carbonyl groups at the 4-position stabilize the quinoline ring via resonance .

- Prodrug approaches : Mask the bromomethyl group as a tert-butyl ester, improving solubility and slow-release kinetics .

Basic: How does the bromomethyl group affect the quinoline ring’s electronic properties?

The bromomethyl group is electron-withdrawing via inductive effects, reducing electron density at the 6-position. This activates the ring for electrophilic substitution at the 5- and 7-positions, as shown in comparative studies of 6-bromo vs. 6-chloro derivatives .

Advanced: Computational methods to predict regioselectivity in downstream reactions

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For this compound, the 5-position is most reactive for electrophilic attack .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize functionalization sites .

- Machine learning : Train models on existing quinoline reaction databases to predict optimal conditions for desired regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.